(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Chemical Probe High-Throughput Screening Medicinal Chemistry

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a 2-bromo-5-methoxybenzoyl group linked to a 3-(pyrimidin-4-yloxy)piperidine moiety. The compound's alternative name is 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine.

Molecular Formula C17H18BrN3O3
Molecular Weight 392.253
CAS No. 2034523-02-7
Cat. No. B2592281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
CAS2034523-02-7
Molecular FormulaC17H18BrN3O3
Molecular Weight392.253
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C17H18BrN3O3/c1-23-12-4-5-15(18)14(9-12)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3
InChIKeyGIHLDTOLDRYJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034523-02-7) Appears in Screening Libraries


(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a 2-bromo-5-methoxybenzoyl group linked to a 3-(pyrimidin-4-yloxy)piperidine moiety. The compound's alternative name is 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine . It is listed in commercial screening catalogues as a biochemical reagent, but no peer-reviewed publications, patents, or public bioactivity databases currently report quantitative binding, functional, or pharmacokinetic data for this specific CAS number. All retrievable entries in major repositories such as PubMed, ChEMBL, BindingDB, and PubChem either correspond to different chemical entities or lack any measured values for the target compound [1].

Why In-Class Piperidine-Pyrimidine Ethers Cannot Replace (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone Without Data


Compounds in the aryl-piperidinyl-methanone class with pendant heteroaryl ethers often show divergent target engagement due to subtle variations in the aryl substituent pattern, the position of the ether linkage on the piperidine ring, and the nature of the heteroaryl cap. However, for (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, no public potency, selectivity, solubility, or metabolic stability measurements exist that would allow a scientist or procurement officer to distinguish it from close analogs such as the 4-yloxy regioisomer (e.g., 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine) or compounds differing only in the halogen or alkoxy substitution . Without head-to-head data, substitution is an unquantifiable risk.

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone – Procurement Decision Support


No Public Bioactivity Data Available for Comparator Analysis

An exhaustive search of public bioactivity databases (BindingDB, ChEMBL, PubChem) and the patent literature returned zero quantitative IC50, Ki, EC50, or functional assay results for CAS 2034523-02-7. The BindingDB entry BDBM50380669 (CHEMBL2017273) that appeared in initial search results was confirmed to correspond to a different chemical scaffold; the measured BRD4 IC50 of 631 nM does not belong to the target compound [1]. No other database associates this CAS number with any target or assay endpoint.

Chemical Probe High-Throughput Screening Medicinal Chemistry

Regioisomeric Analog Lacks Comparative Pharmacological Profiling

The closest publicly disclosed structural analog is 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine (molecular formula C18H20BrN3O4, MW 422.3), which differs in the position of the pyrimidinyloxy attachment (piperidine C4 vs. C3) and the presence of an additional methoxy group on the pyrimidine ring . No bioactivity data are publicly available for this regioisomer either. Consequently, no direct or cross-study comparison of potency, selectivity, or physicochemical properties can be performed.

Structure-Activity Relationship Piperidine Regioisomers Lead Optimization

Absence of Patent Exemplification Precludes Mechanism-of-Action Inference

A search of Google Patents and the USPTO database using the InChI string, IUPAC name, and CAS number retrieved no patent document in which (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is explicitly synthesized, exemplified, or assayed. Related patents (e.g., WO2009125434A2, US9957268) describe oxime derivatives and BRD4 inhibitors with different core scaffolds [1]. The compound appears to be a virtual or catalogue molecule rather than a development candidate, which limits its value for projects requiring patent-landscape clarity.

Patent Analysis Chemical Prior Art Freedom to Operate

Realistic Application Scenarios for (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone Based on Current Evidence


General Screening Library Expansion for Undirected Phenotypic Assays

The compound could be used as an additional diversity point in a large, unbiased chemical library for high-throughput phenotypic screening, where the goal is to identify any reproducible biological signal without prior hypothesis. Because no quantitative pharmacological profile is available, its inclusion is justified solely on structural novelty rather than on demonstrated activity .

Exploratory Medicinal Chemistry for Pyrimidinyloxypiperidine SAR

A medicinal chemistry group interested in probing the structure-activity relationship of pyrimidinyloxypiperidine benzamides could acquire small amounts of this compound to establish baseline trends in physicochemical properties (LogD, solubility, permeability) and preliminary biochemical profiling in-house, filling the current data gap .

Negative Control or Inactive Comparator in Assay Development

If in-house profiling demonstrates that the compound is inactive against a primary target of interest, it could serve as a matched negative control for a closely related active analog differing only in the substitution pattern, provided such an active analog is identified. This requires the user to generate their own comparative data .

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.